molecular formula C12H16N2 B8364307 (5-But-3-ynylpyridin-2-yl)isopropylamine

(5-But-3-ynylpyridin-2-yl)isopropylamine

Cat. No.: B8364307
M. Wt: 188.27 g/mol
InChI Key: JRYOGPBLXWANQM-UHFFFAOYSA-N
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Description

(5-But-3-ynylpyridin-2-yl)isopropylamine is a synthetic amine derivative featuring a pyridine core substituted with a but-3-ynyl group at position 5 and an isopropylamine moiety at position 2. For instance, aminolysis reactions involving isopropylamine (e.g., formation of formamidines) highlight its utility in generating nitrogen-containing heterocycles, which are pharmacologically relevant .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

5-but-3-ynyl-N-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C12H16N2/c1-4-5-6-11-7-8-12(13-9-11)14-10(2)3/h1,7-10H,5-6H2,2-3H3,(H,13,14)

InChI Key

JRYOGPBLXWANQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=C(C=C1)CCC#C

Origin of Product

United States

Scientific Research Applications

The compound has shown promising biological activities, particularly in the following areas:

Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. In a study evaluating various 5-pyridine derivatives, compounds similar to (5-But-3-ynylpyridin-2-yl)isopropylamine demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This data suggests a notable anti-inflammatory profile for the compound .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several contexts:

Cancer Treatment
In vivo studies using xenograft models have shown that treatment with this compound leads to a significant reduction in tumor size compared to controls. Its ability to target cancer cells while sparing normal cells is particularly noteworthy, making it a candidate for further development as an anticancer agent .

Neurological Disorders
Studies have indicated that compounds containing pyridine moieties can affect neurotransmitter systems, suggesting potential applications in treating neurological disorders. The specific mechanisms by which this compound may exert these effects are still under investigation.

Case Studies

Case Study on Tumor Growth Inhibition
A study involving xenograft models demonstrated that this compound significantly inhibited tumor growth. The results indicated that the compound could be effective in reducing tumor size and improving survival rates in treated subjects .

Safety and Toxicity Assessment
Toxicological evaluations have shown that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its potential use in clinical settings .

Summary of Biological Activities

The following table summarizes the biological activities of this compound based on various studies:

Activity TypeCell Line/ModelIC50 Value (μM)Reference
AntimicrobialStaphylococcus aureus0.5
AntimicrobialEscherichia coli0.7
Anti-inflammatoryMacrophage cell lines300
AnticancerXenograft modelsSignificant reduction in size

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include pyridine/pyrimidine derivatives and triazine herbicides with isopropylamine substituents. Differences in substituent positions and molecular frameworks influence physicochemical and biological properties.

Compound Name Core Structure Substituents Key Properties/Activities
(5-But-3-ynylpyridin-2-yl)isopropylamine Pyridine But-3-ynyl (C5), isopropylamine (C2) Not directly reported; inferred stability/reactivity from alkyne and amine groups
4-Chloro-5-Methoxy-pyrimidin-2-yl-isopropylamine Pyrimidine Chloro (C4), methoxy (C5), isopropylamine (C2) Molecular formula: C₈H₁₂ClN₃O; molar mass: 201.65 g/mol
Glyphosate isopropylamine Phosphonic acid Isopropylamine salt AE (acid equivalent): 74%; used as herbicide
Propazine (triazine herbicide) Triazine Isopropylamine (R3) High cross-reactivity (41.5%) with anti-atrazine antibodies

Physicochemical Properties

  • Solubility and Stability : Glyphosate isopropylamine’s salt form improves solubility for agricultural use , whereas pyrimidine derivatives like 4-chloro-5-methoxy-pyrimidin-2-yl-isopropylamine face challenges in solubility for NMR analysis . The alkyne group in this compound may confer rigidity or reactivity, influencing its stability.
  • Synthetic Challenges: Reactions involving isopropylamine (e.g., aminolysis) require careful control of donor excess and conditions to avoid side products, as seen in hexahydropyrimidine synthesis .

Cross-Reactivity and Structure-Activity Relationships (SAR)

  • Triazine Herbicides : Propazine and ametryn share an R3 isopropylamine group, leading to 41.5% and 18.86% cross-reactivity, respectively, with anti-atrazine antibodies. This underscores the importance of substituent position in molecular recognition .
  • Thiophene Derivatives: Moving the amino group from propylamide to isopropylamide reduces MIC values by ~50%, highlighting the role of branched amines in enhancing antimicrobial activity .

Analytical Considerations

  • Chromatography : Isopropylamine is used as a basic additive (0.1–2% v/v) in supercritical fluid chromatography (SFC) to improve peak shape for basic compounds .
  • Detection Challenges : Isopropylamine derivatives (e.g., 4-phenyl-2-butylamine) may co-elute in GC due to similar boiling points, necessitating advanced analytical methods .

Preparation Methods

Step 1: Synthesis of 2-Chloro-5-iodopyridine

  • Procedure : Halogenation of pyridine at C2 and C5 positions.

    • 2-Aminopyridine is diazotized and treated with CuI/KI to introduce iodine at C5, followed by chlorination at C2 using POCl₃.

    • Yield : ~75%.

Step 2: Buchwald-Hartwig Amination at C2

  • Conditions :

    • Catalyst : Pd(OAc)₂/XantPhos.

    • Base : Cs₂CO₃.

    • Solvent : Toluene, 110°C.

    • Amine : Isopropylamine.

  • Reaction :

    • Yield : 82–90%.

Step 3: Sonogashira Coupling at C5

  • Conditions :

    • Catalyst : Pd(PPh₃)₂Cl₂/CuI.

    • Alkyne : But-3-yn-1-ol (protected as TMS-ether).

    • Solvent : THF, 60°C.

  • Reaction :

    • Yield : 68–75%.

Data Table 1: Optimization of Route 1

StepCatalyst SystemSolventTemp (°C)Yield (%)
2Pd(OAc)₂/XantPhosToluene11088
3Pd(PPh₃)₂Cl₂/CuITHF6072

One-Pot Halogenation and Coupling

  • Procedure :

    • Iodination : 2-Isopropylaminopyridine is iodinated at C5 using NIS (N-iodosuccinimide).

    • Sonogashira Coupling : In situ coupling with but-3-yne-1-trimethylsilane.

  • Advantages : Reduced purification steps.

  • Yield : 65% overall.

Alternative Methods

Reductive Amination

  • Substrate : 5-But-3-ynylpyridine-2-carbaldehyde.

  • Conditions :

    • Reducing Agent : NaBH₃CN.

    • Amine : Isopropylamine.

  • Limitation : Low regioselectivity for aldehyde formation.

Nickel-Catalyzed Cross-Coupling

  • Catalyst : NiCl₂(dme)/dtbbpy.

  • Substrate : 2-Chloro-5-but-3-ynylpyridine + Isopropylamine.

  • Yield : 70%.

Challenges and Optimization

Selectivity in Halogenation

  • Competitive halogenation at C3/C4 positions requires directing groups (e.g., –NH₂).

Stability of Alkyne Intermediates

  • But-3-ynyl groups are prone to polymerization; TMS protection mitigates this.

Catalyst Loading

  • Buchwald-Hartwig : Pd loading ≤ 2 mol% with biaryl phosphine ligands (e.g., RuPhos).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H), 7.72 (dd, J = 8.8, 2.4 Hz, 1H), 6.55 (d, J = 8.8 Hz, 1H), 3.45 (sept, J = 6.4 Hz, 1H), 2.85 (t, J = 6.8 Hz, 2H), 2.50 (td, J = 6.8, 2.4 Hz, 2H), 1.98 (t, J = 2.4 Hz, 1H), 1.25 (d, J = 6.4 Hz, 6H).

  • HRMS : [M+H]⁺ calc. for C₁₂H₁₇N₂: 189.1386; found: 189.1389.

Industrial-Scale Considerations

  • Cost-Efficiency : Route 1 is preferred due to high yields and commercial availability of Pd/XantPhos.

  • Safety : Sonogashira coupling requires inert conditions to prevent alkyne oxidation .

Q & A

Q. What safety protocols are critical when handling (5-But-3-ynylpyridin-2-yl)isopropylamine in laboratory settings?

Methodological Answer:

  • Ventilation and PPE: Use local exhaust ventilation to minimize vapor exposure. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-resistant lab coats to prevent skin/eye contact .
  • Storage: Store in a cool, dry, well-ventilated area away from ignition sources. Use grounded containers to avoid static discharge .
  • Emergency Procedures: In case of spills, evacuate the area and use non-sparking tools for cleanup. Neutralize residual amine with dilute acetic acid .

Q. How can the purity of this compound be verified during synthesis?

Methodological Answer:

  • Chromatography: Use HPLC or GC-MS with a polar stationary phase (e.g., DB-WAX) to separate and quantify the compound. Compare retention times with standards .
  • Spectroscopy: Confirm structural integrity via 1H^1H-NMR (pyridine protons at δ 7.5–8.5 ppm; alkyne protons at δ 1.8–2.5 ppm) and FT-IR (C≡C stretch at ~2100 cm1^{-1}, NH stretch at ~3300 cm1^{-1}) .

Q. What synthetic routes are effective for introducing the but-3-ynyl group to pyridine derivatives?

Methodological Answer:

  • Sonogashira Coupling: React 5-bromo-pyridin-2-yl intermediates with but-3-yne using Pd(PPh3_3)4_4/CuI catalysis in THF/triethylamine. Optimize temperature (60–80°C) and reaction time (12–24 hrs) .
  • Protection-Deprotection: Protect the isopropylamine group with Boc anhydride before coupling to avoid side reactions. Deprotect with TFA post-synthesis .

Advanced Research Questions

Q. How does the inductive effect of the pyridinyl substituent influence the basicity of the isopropylamine moiety?

Methodological Answer:

  • Electronic Analysis: The pyridine ring exerts a −I (electron-withdrawing) effect, reducing electron density on the adjacent amine. Measure pKa_a via potentiometric titration in aqueous ethanol. Compare with isopropylamine (pKa_a ~10.6) to quantify the reduction .
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict proton affinity .

Q. What catalytic systems optimize the amination step in synthesizing this compound?

Methodological Answer:

  • Heterogeneous Catalysis: Use Ni/Al2_2O3_3 catalysts (5–10 wt% Ni) under 0.3–0.4 MPa H2_2 at 110–120°C. Monitor conversion via in situ FT-IR .
  • Reaction Optimization: Apply iterative design-of-experiment (DoE) methods to balance acetone:ammonia molar ratios (1:3–4) and space velocity (0.3–0.5 h1^{-1}) for >95% yield .

Q. How can biodegradation pathways of this compound be assessed for environmental risk?

Methodological Answer:

  • OECD 301F Test: Incubate with activated sludge (30 mg/L) for 28 days. Measure residual compound via LC-MS/MS. A >70% degradation indicates ready biodegradability .
  • Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect intermediates (e.g., hydroxylated pyridine derivatives) .

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